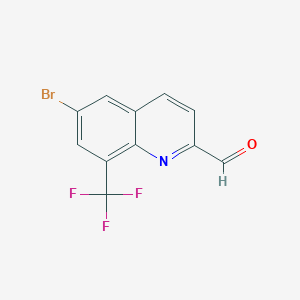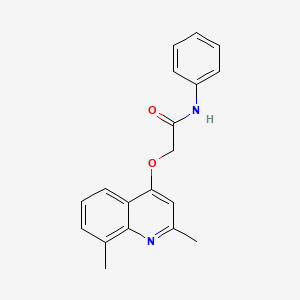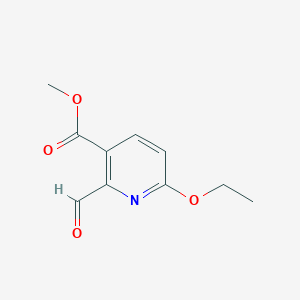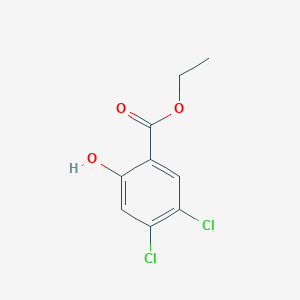
5-Ethyl-3-(2-(piperazin-1-yl)quinolin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3-(2-(piperazin-1-yl)quinolin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that combines the structural features of quinoline, piperazine, and oxadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-(2-(piperazin-1-yl)quinolin-3-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the piperazine moiety: The quinoline derivative is then reacted with piperazine under reflux conditions in a suitable solvent like ethanol or dimethylformamide.
Formation of the oxadiazole ring: The final step involves the cyclization of the intermediate with ethyl hydrazinecarboxylate in the presence of a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the oxadiazole ring using hydrogenation catalysts like palladium on carbon.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where various substituents can be introduced using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
5-Ethyl-3-(2-(piperazin-1-yl)quinolin-3-yl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in studying the interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It is employed in the design of probes for imaging and diagnostic purposes.
Industrial Applications: The compound can be used in the synthesis of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-(2-(piperazin-1-yl)quinolin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting topoisomerase enzymes, while the piperazine ring can interact with various receptors, modulating their activity. The oxadiazole ring contributes to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Piperazine derivatives: Such as piperazine citrate, used as an anthelmintic.
Oxadiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.
Uniqueness
5-Ethyl-3-(2-(piperazin-1-yl)quinolin-3-yl)-1,2,4-oxadiazole is unique due to its multi-functional scaffold that combines the properties of quinoline, piperazine, and oxadiazole. This combination enhances its potential as a versatile pharmacophore in drug design, offering multiple sites for chemical modification and optimization.
Properties
Molecular Formula |
C17H19N5O |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
5-ethyl-3-(2-piperazin-1-ylquinolin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H19N5O/c1-2-15-20-16(21-23-15)13-11-12-5-3-4-6-14(12)19-17(13)22-9-7-18-8-10-22/h3-6,11,18H,2,7-10H2,1H3 |
InChI Key |
GQDXGOOGLHKZOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC3=CC=CC=C3N=C2N4CCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(4-Bromobicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B13001392.png)
![1'-Propyl-[1,4'-bipiperidine]-4-carboxylic acid](/img/structure/B13001395.png)


![1-[Methyl(propan-2-yl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol](/img/structure/B13001411.png)
